
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies
The synthesis of complex heterocyclic compounds is a critical area of research in medicinal chemistry, aiming to create molecules with potential therapeutic benefits. For example, the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide highlights a methodological approach to crafting molecules with antimicrobial activities. These compounds are synthesized through reactions involving isonicotinic acid hydrazide with carbon disulfide in basic media, followed by treatment with hydrazine hydrate and various amines in the presence of formaldehyde to afford the corresponding Mannich bases. This process indicates the versatility of pyridine derivatives in accessing a broad spectrum of biologically active compounds (Bayrak et al., 2009).
Biological Activity
The exploration of heterocyclic thiols and thiones, including derivatives of pyridine and related compounds, for their potential as radical scavenging compounds underlines the significance of such molecules in intercepting free radicals. This research provides a foundation for evaluating the antioxidant activity of thioamides-derivatives, offering a comparison with widely used antioxidants like Trolox. Such studies are essential for understanding the molecular basis of antioxidant activity and its relevance to potential therapeutic applications (Chernov'yants et al., 2016).
Additionally, research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the therapeutic potential of pyridine derivatives. This work involves the condensation of carboxamide with aromatic aldehydes and showcases the structure-activity relationship through various biological screenings (Rahmouni et al., 2016).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves the reaction of 2-(thiolan-3-yloxy)pyridine-4-carboxylic acid with 1H-indazole-6-amine in the presence of a coupling agent to form the intermediate N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide. The intermediate is then treated with a dehydrating agent to form the final product.", "Starting Materials": [ "2-(thiolan-3-yloxy)pyridine-4-carboxylic acid", "1H-indazole-6-amine", "coupling agent", "dehydrating agent" ], "Reaction": [ "Step 1: React 2-(thiolan-3-yloxy)pyridine-4-carboxylic acid with coupling agent and 1H-indazole-6-amine in a suitable solvent to form N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide intermediate.", "Step 2: Treat the intermediate with a dehydrating agent to form the final product N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide." ] } | |
CAS No. |
2034240-36-1 |
Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 |
IUPAC Name |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c22-17(20-13-2-1-12-9-19-21-15(12)8-13)11-3-5-18-16(7-11)23-14-4-6-24-10-14/h1-3,5,7-9,14H,4,6,10H2,(H,19,21)(H,20,22) |
InChI Key |
OCKGQYHYJVTWLU-UHFFFAOYSA-N |
SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)
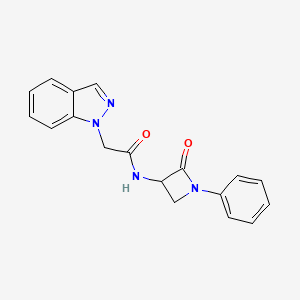
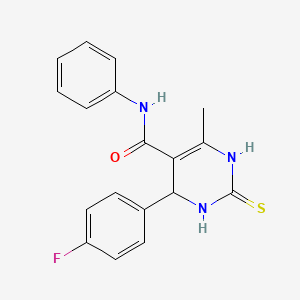
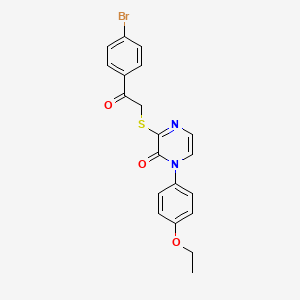
![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)
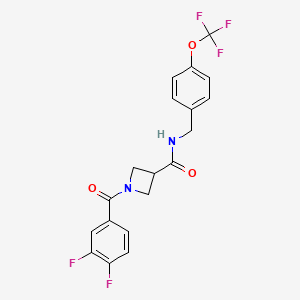
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)
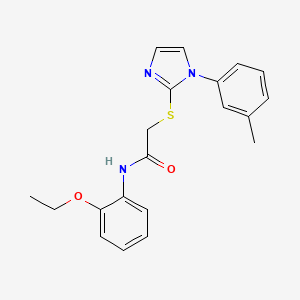
![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)
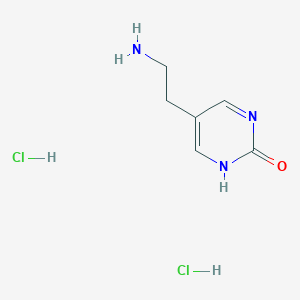
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)
